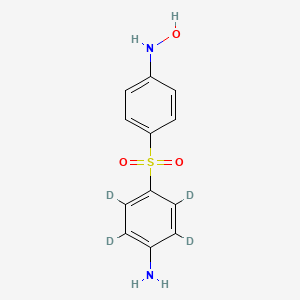

rac trans-Hydroxy Glimepiride-d5

説明

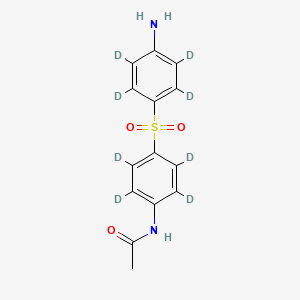

“rac trans-Hydroxy Glimepiride-d5” is an active metabolite of Glimepiride . It has a molecular weight of 511.65 and a molecular formula of C24H29D5N4O6S .

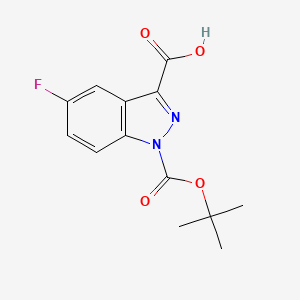

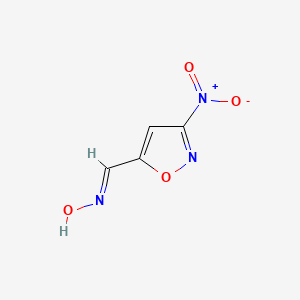

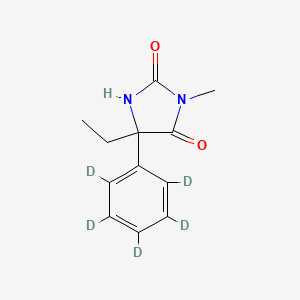

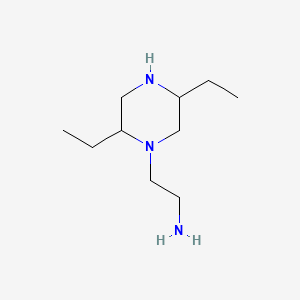

Molecular Structure Analysis

The molecular structure of “rac trans-Hydroxy Glimepiride-d5” is represented by the formula C24H29D5N4O6S . It’s a complex structure with multiple functional groups, including a pyrrole ring, a sulfonyl group, and a carbamoyl group .Physical And Chemical Properties Analysis

“rac trans-Hydroxy Glimepiride-d5” is a solid substance that is soluble in MeOH and DMSO . It should be stored at -20° C and has a melting point of 199-201° C .科学的研究の応用

1. Transdermal Delivery Systems

Research has explored the development of transdermal patches for glimepiride to prolong drug release time and reduce frequency of administration. These patches were prepared using various polymers and evaluated for their physical properties and drug release profiles, with some formulations showing favorable results (Kumari, 2020).

2. Pharmacokinetics and Pharmacodynamics

Studies have investigated the effects of genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride. For instance, the metabolic processing of glimepiride by cytochrome P450 2C9 (CYP2C9) and its different genetic variants has been a subject of research, revealing significant implications on drug efficacy and patient response (Suzuki et al., 2006).

3. Optimization of Nanoemulsifying Systems

The optimization of self-nanoemulsifying delivery systems (SNEDs) for glimepiride has been studied to enhance its hypoglycemic efficacy in transdermal applications. These studies have shown improved skin permeability and pharmacokinetic parameters, suggesting potential advantages over oral dosage forms (Ahmed et al., 2014).

4. Analysis of Metabolites and Degradation

Research has focused on the pharmacokinetics and pharmacodynamics of glimepiride's hydroxy-metabolite. This includes studies on how it is metabolized in the body, its hypoglycemic effects, and the formation of various degradation products under different conditions, which is crucial for understanding drug stability and efficacy (Badian et al., 1996).

5. Enhanced Solubility and Bioavailability

Efforts have been made to improve the solubility and bioavailability of glimepiride through various techniques. This includes the formulation of cyclodextrin-polymer systems and studies on the complexation with different agents, aiming to enhance its therapeutic efficacy and patient compliance (Ammar et al., 2006).

特性

IUPAC Name |

N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac trans-Hydroxy Glimepiride-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)